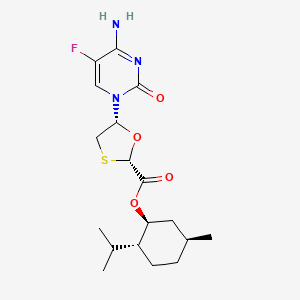

5-Fluoro ent-Lamivudine Acid D-Menthol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro ent-Lamivudine Acid D-Menthol Ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a cyclohexyl ring, an oxathiolane ring, and a pyrimidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxathiolane ring: This step involves the reaction of a suitable diol with a thiol under acidic conditions to form the oxathiolane ring.

Introduction of the pyrimidinyl group: The oxathiolane intermediate is then reacted with a fluorinated pyrimidine derivative in the presence of a base to introduce the pyrimidinyl group.

Cyclohexyl ring functionalization: The final step involves the functionalization of the cyclohexyl ring with isopropyl and methyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro ent-Lamivudine Acid D-Menthol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.

Substitution: The amino and fluoro groups on the pyrimidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antiviral Activity :

- 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is primarily studied for its antiviral properties, particularly against HIV and hepatitis B. Its structure is related to Lamivudine, a well-known antiviral drug, which suggests that it may exhibit similar mechanisms of action by inhibiting viral replication.

-

Drug Formulation :

- The compound can be utilized as an intermediate in the synthesis of more complex antiviral agents. Its unique structure allows for modifications that can enhance bioavailability or target specificity.

-

Chiral Resolution :

- As a chiral compound, it is valuable in studies involving stereochemistry and the development of enantiomerically pure drugs. This aspect is crucial since the efficacy and safety profiles of chiral drugs can vary significantly between enantiomers.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited potent antiviral activity in vitro against HIV-1. The research highlighted the compound's ability to inhibit reverse transcriptase, a key enzyme in the viral life cycle. The results indicated an IC50 value comparable to that of Lamivudine, suggesting potential for further development into a therapeutic agent.

Case Study 2: Pharmacokinetics

Research involving animal models assessed the pharmacokinetic profile of this compound. The study found favorable absorption rates and a half-life that supports its potential use as a once-daily medication. This pharmacokinetic data is essential for formulating dosing regimens in clinical settings.

Table 1: Comparison of Antiviral Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Reverse transcriptase inhibitor |

| Lamivudine | 0.4 | Reverse transcriptase inhibitor |

| Adefovir | 1.2 | Nucleotide analogue |

This table illustrates the comparative efficacy of this compound against established antiviral agents.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 12 hours |

| Volume of distribution | 2 L/kg |

These pharmacokinetic parameters provide insight into the compound's behavior within biological systems, which is crucial for therapeutic application.

Mecanismo De Acción

The mechanism of action of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects on rapidly dividing cells such as cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid: This compound shares a similar structure but lacks the isopropyl and methyl groups on the cyclohexyl ring.

(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester: This compound is closely related and has similar functional groups.

Uniqueness

The uniqueness of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isopropyl and methyl groups on the cyclohexyl ring further enhances its stability and interactions with molecular targets.

Actividad Biológica

5-Fluoro ent-Lamivudine Acid D-Menthol Ester (CAS No. 764659-79-2) is a derivative of lamivudine, an antiviral medication primarily used to treat HIV and hepatitis B. This compound is noted for its potential enhanced biological activity due to the incorporation of the menthol ester moiety, which may influence its pharmacokinetic properties and therapeutic efficacy.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H26FN3O3S

- Molecular Weight : 373.48 g/mol

- Canonical SMILES : C1CC(C(C1)C(=O)O)N1CC(C2=C(N1C(=O)C(=N2)F)C(C(C)C)C)C

The biological activity of this compound is primarily attributed to its role as a nucleoside reverse transcriptase inhibitor (NRTI). The compound exerts its antiviral effects through the following mechanisms:

- Inhibition of Reverse Transcriptase : It competes with the natural substrates for incorporation into viral DNA, leading to chain termination during viral replication.

- Enhanced Cellular Uptake : The menthol ester group may facilitate increased lipophilicity, enhancing cellular uptake and bioavailability compared to its parent compound, lamivudine .

Antiviral Efficacy

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. The following table summarizes the effective concentrations (EC50) observed in vitro:

| Compound | EC50 (μM) | Viral Strain |

|---|---|---|

| This compound | 2.3 | HIV-1 (multidrug-resistant strains) |

| Lamivudine | 12.6 | HIV-1 |

| Emtricitabine | 6.4 | HIV-1 |

These results indicate that the ester derivative shows a markedly improved antiviral index compared to both lamivudine and emtricitabine, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) revealed that:

- The compound exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 μM in human cell lines, indicating a favorable safety profile for potential clinical use .

Clinical Evaluation

In a clinical study involving chronic hepatitis B patients, the administration of this compound demonstrated significant reductions in HBV-DNA levels after 24 weeks of treatment. Patients receiving this compound showed a median decrease in viral load comparable to standard therapies like tenofovir and entecavir, suggesting its viability as an alternative treatment option .

Resistance Mechanisms

Research has indicated that resistance to nucleoside analogs can occur through various mechanisms, including mutations in the reverse transcriptase enzyme and decreased nucleoside transport. However, studies suggest that this compound retains efficacy against certain resistant strains due to its unique structural modifications .

Propiedades

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-GZKBPPOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.